BenchChemオンラインストアへようこそ!

CX614

AMPA receptor potentiation ampakine potency comparison electrophysiology

Procure CX614 (CAS 191744-13-5) for your research. This Class I AMPA PAM uniquely blocks receptor desensitization, unlike Class II ampakines, ensuring robust synaptic potentiation. Its clean profile (no GABA-A off-target effects) and TARP-dependent modulation make it essential for reproducible LTP, BDNF, and hippocampal circuit studies. Verify Class I mechanism for consistent results.

Molecular Formula C13H13NO4
Molecular Weight 247.25 g/mol
CAS No. 191744-13-5
Cat. No. B1669365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCX614
CAS191744-13-5
Synonyms2,3,6a,7,8,9-hexahydro-11H-(1,4)dioxino(2,3-g)pyrrolo(2,1-b)(1,3)benzoxazin-11-one
2H,3H,6aH-pyrrolidino(2'',1''-3',2')1,3-oxazino(6',5'-5,4)benzo(e)1, 4-dioxan-10-one
BDP 37
BDP-37
CX 614
CX-614
CX614
Molecular FormulaC13H13NO4
Molecular Weight247.25 g/mol
Structural Identifiers
SMILESC1CC2N(C1)C(=O)C3=CC4=C(C=C3O2)OCCO4
InChIInChI=1S/C13H13NO4/c15-13-8-6-10-11(17-5-4-16-10)7-9(8)18-12-2-1-3-14(12)13/h6-7,12H,1-5H2
InChIKeyRQEPVMAYUINZRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CX614 (CAS 191744-13-5): A Class I Ampakine AMPA Receptor Positive Allosteric Modulator


CX614 (CAS 191744-13-5) is a benzoxazine-class ampakine that functions as a brain-penetrant Class I positive allosteric modulator (PAM) of AMPA receptors . Unlike simple agonists, CX614 binds to a site shared by cyclothiazide (CTZ) at the dimer interface, blocking receptor desensitization and slowing deactivation to enhance excitatory postsynaptic potentials in both amplitude and duration [1]. This mechanism distinguishes it from Class II ampakines (e.g., aniracetam, CX516) which primarily accelerate channel opening with minimal effects on desensitization [2].

CX614 Procurement: Why Structural Analogs or Generic Ampakines Cannot Be Substituted


Ampakines are not a homogeneous class; their divergent mechanisms of action, potency profiles, and functional outcomes preclude simple substitution. CX614 is a Class I (high-impact) ampakine that binds the cyclothiazide site to profoundly block desensitization, whereas Class II ampakines like CX516 and aniracetam bind a distinct site with minimal effects on desensitization [1]. Even within Class I, CX614 exhibits a unique potency hierarchy—it is substantially more potent than CX516 but structurally distinct from cyclothiazide, with different TARP (transmembrane AMPA receptor regulatory protein) subunit interactions that govern regional and subunit-specific efficacy [2]. Furthermore, CX614 displays a modest preference for flop over flip AMPA receptor splice variants, a selectivity profile that influences its regional activity in the hippocampus (CA1 vs. CA3) and is not shared uniformly by other modulators [3]. Substituting a generic ampakine without considering these differential parameters risks failed replication, inconsistent BDNF induction, and divergent in vivo behavioral outcomes.

CX614 Quantitative Differentiation: Evidence-Based Comparator Analysis for Scientific Selection


CX614 vs. CX516: Substantially Higher Potency at AMPA Receptors

CX614 exhibits significantly higher potency as an AMPA receptor PAM compared to the Class II ampakine CX516. While CX516 enhances AMPA receptors with an intermediate potency between CX614 and aniracetam, CX614 is a higher-impact modulator with greater efficacy at blocking desensitization and prolonging synaptic responses [1]. In functional assays, CX614 enhances field excitatory postsynaptic potentials (fEPSPs) in rat hippocampal slices and autaptically evoked excitatory postsynaptic currents (EPSCs) in neuronal cultures with an EC₅₀ of 20–40 μM .

AMPA receptor potentiation ampakine potency comparison electrophysiology

CX614 vs. Cyclothiazide: Distinct Binding Site Topology with Shared Primary Interaction

CX614 and cyclothiazide (CTZ) share a common binding site at the AMPA receptor dimer interface, as demonstrated by competition experiments using modulation of [³H]fluorowillardiine binding [1]. However, cyclothiazide appears to bind to an additional site not recognized by CX614, and the two compounds exhibit differential modulation of receptor kinetics [1]. Furthermore, the structural determinants of selectivity differ: CMPDB, a compound structurally related to both, shows isoform-selectivity patterns that diverge from predictions based on initial binding assays when compared with CX614 and CTZ [2].

AMPA receptor binding site cyclothiazide comparison allosteric modulation

CX614 Subunit and Splice Variant Preference: Modest Flop > Flip Selectivity with Regional Implications

CX614 exhibits a modest preference for flop over flip AMPA receptor splice variants. At recombinant homomeric GluR1–3 flop subunits, CX614 enhanced currents with EC₅₀ values of 19–37 μM, whereas potency was slightly lower at corresponding flip variants [1]. This modest flop preference translates to regional selectivity in hippocampal subfields: CX614 had a slightly lower EC₅₀ for enhancing [³H]AMPA binding in CA1 (which expresses higher flop levels) than in CA3 [2]. This pattern was confirmed using [³H]fluorowillardiine binding [2].

AMPA receptor subunits flip/flop isoforms hippocampus CA1 CA3

CX614 Modulation Is Differentially Governed by TARP Auxiliary Subunits: γ4 Enhances Affinity at GluR1-flip, γ8 at GluR2-flop

The pharmacology of CX614 is significantly influenced by transmembrane AMPA receptor regulatory proteins (TARPs). In a direct comparison with cyclothiazide (CTZ), TARP γ4 most robustly increased the affinities of both CX614 and CTZ at homomeric GluR1-flip receptors, but had no such effect at GluR2-flop receptors [1]. Conversely, TARP γ8 produced the most significant increases in affinities for CX614 and CTZ at GluR2-flop receptors [1]. These differential effects demonstrate that the same compound can exhibit varying potency depending on the TARP subunit composition of the target AMPA receptor complex.

TARP proteins AMPA receptor auxiliary subunits γ4 γ8 subunit pharmacology

CX614-Induced BDNF Upregulation: Transient mRNA Peak (12 h) with Sustained Protein Elevation (48+ h)

CX614 treatment of cultured rat entorhinal/hippocampal slices produces a characteristic biphasic BDNF response. Continuous suprathreshold CX614 treatment (50 μM) induced a peak in BDNF mRNA levels at 12 hours, followed by a decline to near-baseline by 48 hours [1]. In contrast, BDNF protein levels remained elevated throughout the entire 48-hour incubation period with the drug [2]. This temporal dissociation between mRNA and protein dynamics is a defining feature of CX614's neurotrophin-modulating profile and distinguishes it from compounds that produce only transient protein elevations.

BDNF upregulation neurotrophin expression hippocampal slice culture

CX614 Neuroprotection Against MPP+ Toxicity: BDNF-Dependent and Reversible by TrkB-Fc Scavenger

In a direct functional neuroprotection assay, CX614 pretreatment significantly reduced MPP⁺-induced toxicity in both hippocampal and mesencephalic cultured slices [1]. The protective effect was quantified using lactate dehydrogenase (LDH) release and propidium iodide uptake as cell death markers. Crucially, both a BDNF scavenger (TrkB-Fc) and an inhibitor of the BDNF receptor TrkB completely abrogated CX614-mediated reduction of MPP⁺-induced toxicity, establishing that the neuroprotection is BDNF-dependent [1]. Pretreatment durations of 6 hours (hippocampal slices) or 24 hours (mesencephalic slices) were sufficient to produce significant protection [1].

neuroprotection MPP+ toxicity Parkinson's disease model TrkB signaling

CX614 Optimal Application Scenarios: Where the Evidence Supports Prioritizing This Compound


Hippocampal Slice Electrophysiology Requiring Robust and Sustained AMPA Receptor Potentiation

CX614 is optimally suited for studies requiring robust potentiation of AMPA receptor-mediated synaptic transmission in hippocampal slice preparations. Its EC₅₀ of 20–40 μM for enhancing fEPSPs and autaptic EPSCs , combined with its Class I mechanism that profoundly blocks desensitization and slows deactivation, makes it the preferred choice over lower-potency Class II ampakines like CX516 [1]. Researchers studying long-term potentiation (LTP) or synaptic plasticity should select CX614 when consistent, high-impact modulation is required, particularly given its modest flop preference which differentially affects CA1 versus CA3 subfields [2].

BDNF-Dependent Neuroprotection Studies in Neurodegenerative Disease Models

CX614 is the ampakine of choice for experiments investigating BDNF-mediated neuroprotection. The compound's demonstrated ability to significantly reduce MPP⁺-induced toxicity in hippocampal and mesencephalic slices—with protection completely abrogated by BDNF scavenger TrkB-Fc or TrkB receptor inhibition—establishes a causal mechanistic link between CX614-induced BDNF elevation and functional neuroprotection [3]. The sustained elevation of BDNF protein for ≥48 hours [4] provides an extended therapeutic window, making CX614 particularly valuable for Parkinson's disease models and other neurodegenerative research where BDNF-dependent survival pathways are under investigation.

Studies Requiring AMPA Receptor Modulation Without GABA(A) Receptor Confounds

For experiments where GABAergic signaling must remain undisturbed, CX614 is a superior choice compared to cyclothiazide (CTZ). While both compounds share the primary binding site at the AMPA receptor dimer interface and produce comparable potentiation, CTZ has documented off-target inhibitory activity at GABA(A) receptors, whereas CX614 lacks this confounding effect [5]. Researchers investigating AMPA receptor function in mixed neuronal networks, cortical circuits, or any preparation where GABA(A) receptor integrity is essential should select CX614 to avoid unintended alterations in inhibitory neurotransmission.

Region-Specific Hippocampal Modulation Leveraging TARP Subunit Pharmacology

CX614 is uniquely appropriate for studies targeting specific hippocampal subregions or neuronal populations defined by distinct TARP auxiliary subunit expression. The compound's affinity is differentially enhanced by TARP γ4 at GluR1-flip receptors and by TARP γ8 at GluR2-flop receptors [6]. This TARP-dependent pharmacology allows researchers to predict and interpret regional efficacy differences. For example, in γ8-enriched hippocampus (particularly CA1) versus γ4-enriched regions, CX614 will exhibit divergent potency, a consideration essential for accurate experimental design and data interpretation in circuit-level studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for CX614

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.